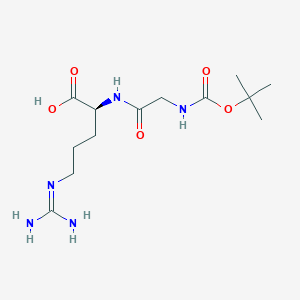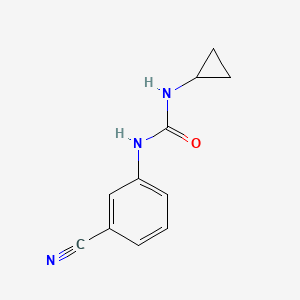
N-(3-aminopropyl)-N-isopropylmethanesulfonamide
Übersicht
Beschreibung
N-(3-aminopropyl)-N-isopropylmethanesulfonamide (NAPMS) is a synthetic compound that has been used in a variety of laboratory and industrial applications. It is a member of the family of compounds known as sulfonamides, which are compounds containing the sulfonamide group, a group of atoms that includes a sulfur atom, an oxygen atom, and two nitrogen atoms. NAPMS has been used in a variety of scientific research applications due to its unique properties, such as its ability to act as a catalyst, its high solubility in water, and its low toxicity. Additionally, NAPMS has been studied for its biochemical and physiological effects on living organisms, as well as its advantages and limitations for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Biocide Detection and Control
N-(3-Aminopropyl)-N-isopropylmethanesulfonamide is used in biocide detection. A study by Argente-García et al. (2016) describes a colorimetric composite device for determining this compound in detergent industrial formulations. The device is based on a film embedded into a composite, offering a green, simple, and rapid approach for analysis without pretreatment, being easy to prepare and use, robust, portable, stable over time, and cost-effective (Argente-García et al., 2016).
Polymer Research
In polymer research, N-(3-Aminopropyl)-N-isopropylmethanesulfonamide finds application in the synthesis of sulfobetaine copolymers. Woodfield et al. (2014) demonstrated the postpolymerization modification of poly(pentafluorophenyl acrylate) using a zwitterionic amine to create sulfobetaine (co)polymers, showcasing a novel synthetic approach to combining hydrophobic components with sulfobetaine polymers (Woodfield et al., 2014).
Bioconjugation and Cross-Linking
Daďová et al. (2015) developed N-(3-Azidopropyl)vinylsulfonamide for bioconjugation and cross-linking of biomolecules. This reagent is suitable for copper(I)-catalyzed azide-alkyne cycloaddition and thiol Michael addition reactions, used for covalent cross-linking of DNA and proteins (Daďová et al., 2015).
Catalysis in Organic Synthesis
N-(3-Aminopropyl)-N-isopropylmethanesulfonamide has been utilized as a ligand in catalytic asymmetric synthesis. Wipf and Wang (2002) reported its application for alkylzinc additions to aldehydes, achieving high enantiomeric excess, demonstrating its value in asymmetric catalytic processes (Wipf & Wang, 2002).
Gas Separation Technology
In gas separation technology, Ilyas et al. (2018) used a variant of this compound to modify zeolite in a polysulfone membrane for CO2/CH4 and CO2/N2 separation. The modification improved polymer-filler interaction and separation performance, indicating its potential in enhancing mixed matrix membranes' selectivity and performance (Ilyas et al., 2018).
Drug Metabolism Studies
Zmijewski et al. (2006) applied biocatalysis to prepare mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator. This application demonstrates the compound's relevance in the study of drug metabolism, aiding in understanding and controlling the metabolic pathways of pharmacological agents (Zmijewski et al., 2006).
Eigenschaften
IUPAC Name |
N-(3-aminopropyl)-N-propan-2-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O2S/c1-7(2)9(6-4-5-8)12(3,10)11/h7H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJBOBJZLOSRJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCN)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(6-Aminopyridin-3-yl)(methyl)amino]ethan-1-ol](/img/structure/B1518824.png)
![4-{Methyl[(4-methylphenyl)methyl]amino}benzoic acid](/img/structure/B1518825.png)



![1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B1518829.png)


![4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1518837.png)